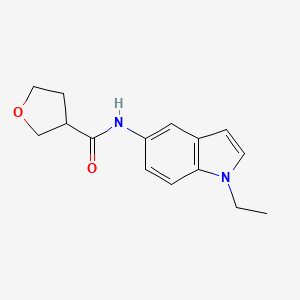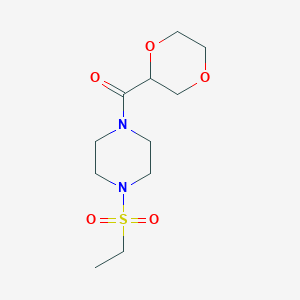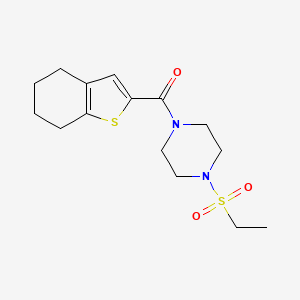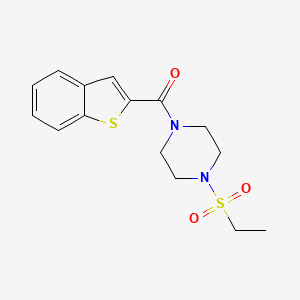
(4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. This compound is also known as TAK-659 and is a kinase inhibitor that targets the spleen tyrosine kinase (SYK) enzyme.
Wirkmechanismus
(4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-4-yl)methanone works by inhibiting the SYK enzyme, which plays a crucial role in the activation of immune cells and the production of inflammatory mediators. By blocking SYK, the compound reduces inflammation and immune cell activation, which can help in the treatment of various diseases.
Biochemical and Physiological Effects
Studies have shown that (4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-4-yl)methanone can reduce inflammation and immune cell activation in animal models. The compound has also demonstrated antitumor activity in preclinical studies, indicating its potential use in cancer treatment. However, further research is needed to determine the full extent of its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-4-yl)methanone in lab experiments is its specificity for the SYK enzyme, which reduces off-target effects. However, the compound's limited solubility in water can make it challenging to use in certain experiments. Additionally, as with any new compound, further research is needed to determine its safety and efficacy.
Zukünftige Richtungen
Several future directions for (4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-4-yl)methanone research include:
1. Investigating its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus.
2. Studying its effects on different cancer types and determining its potential use in combination with other cancer treatments.
3. Developing new formulations of the compound to improve its solubility and bioavailability.
4. Conducting clinical trials to determine its safety and efficacy in humans.
Conclusion
(4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-4-yl)methanone is a promising compound that has shown potential in the treatment of various diseases. Its specificity for the SYK enzyme and ability to reduce inflammation make it an attractive candidate for further research. However, more studies are needed to determine its full biochemical and physiological effects and to establish its safety and efficacy in humans.
Synthesemethoden
The synthesis of (4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-4-yl)methanone involves the reaction of 4-(4-aminopiperidin-1-yl)thiazol-2-amine with ethylsulfonyl chloride in the presence of a base. The resulting product is then treated with a reducing agent to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
(4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-4-yl)methanone has been extensively studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory conditions. The compound has shown promising results in preclinical studies, demonstrating its ability to inhibit SYK and reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
(4-ethylsulfonylpiperazin-1-yl)-(thiadiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3S2/c1-2-18(15,16)13-5-3-12(4-6-13)9(14)8-7-17-11-10-8/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCJSKKCQIWHQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CSN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide](/img/structure/B7542959.png)
![6-(2-fluorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B7542969.png)

![2-[4-(3-Methoxy-4-methylbenzoyl)piperazine-1-carbonyl]thiophene-3-carbonitrile](/img/structure/B7542988.png)

![2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7543000.png)




![1-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone](/img/structure/B7543055.png)

![4-N-[3-(thiophene-2-carbonylamino)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543065.png)
![4-N-[2-methyl-5-(phenylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543067.png)